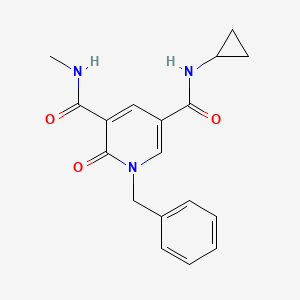

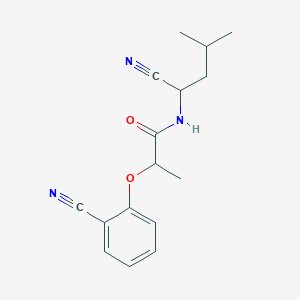

4-(4-Methylpyrimidin-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Methylpyrimidin-2-yl)morpholine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the general characteristics and potential applications of morpholine compounds. Morpholine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity. The papers describe the structure-activity relationship (SAR) of these compounds, which is determined through various analytical techniques such as IR, 1H-NMR, and 13C-NMR . The photophysical analyses of morpholinyl-substituted quinolines indicate intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . These structural analyses are essential for understanding how morpholine derivatives interact with biological targets.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions that are key to their biological activity. For example, the interaction of morpholinyl-substituted quinolines with ct-DNA suggests strong interactions that could be attributed to π-stacking and/or hydrogen-bonding interactions . The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor of DNA-dependent protein kinase inhibitors, relies on the use of allyl protecting groups . These reactions highlight the chemical versatility of morpholine derivatives and their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The papers do not provide explicit details on the physical properties such as melting points, boiling points, or solubility. However, the chemical properties, such as reactivity and stability, can be inferred from the synthesis and characterization studies. For instance, the stability of the chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists is a key factor in their pharmacological assessment . The toxicological and pharmacological properties of 2-aryl-4-(3-arylpropyl)morpholines are evaluated through acute toxicity studies and comparative pharmacological studies .

Aplicaciones Científicas De Investigación

Biocorrosion Inhibition

4-(4-Methylpyrimidin-2-yl)morpholine derivatives, such as AMP3, have demonstrated significant biocidal activity and corrosion inhibition properties. These compounds effectively reduced the biocorrosion of X65 steel by Desulfotomaculum sp. strains, making them potential candidates for protecting metallic surfaces in industrial settings (Onat et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing new derivatives of related compounds, showcasing the chemical versatility and potential for creating novel substances for various applications (Karimian & Karimian, 2017).

DNA-PK Inhibitors

Compounds related to this compound, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones, have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). This indicates potential applications in enhancing the efficacy of ionizing radiation for cancer therapy (Cano et al., 2010).

Antimicrobial Synthesis

This compound derivatives have been used in synthesizing potent antimicrobials. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Desai et al., 2016).

Xanthine Oxidase Inhibitors

Certain morpholine derivatives, like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, have been identified as effective xanthine oxidase inhibitors. They exhibit potential for use in treating conditions related to excessive uric acid production, such as gout (Šmelcerović et al., 2013).

Dopamine Receptor Antagonists

Chiral alkoxymethyl morpholine analogs have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. This discovery is significant for the development of treatments targeting neurological disorders (Witt et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Methylpyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is a protein that forms microtubules, which are integral components of the cytoskeleton and play important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

This compound interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .

Biochemical Pathways

The binding of this compound to the colchicine pocket disrupts the dynamics of microtubules . This disruption affects the regulation of cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Result of Action

The binding of this compound to tubulin disrupts microtubule dynamics, leading to a range of cellular effects. These include the inhibition of cellular microtubule polymerization, phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Furthermore, this compound has been shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficiently mitotic arrest and cell death in colchicine-resistant cells .

Propiedades

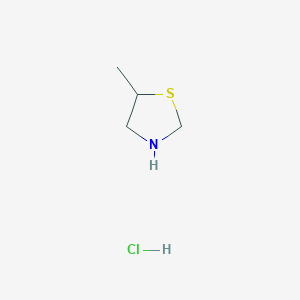

IUPAC Name |

4-(4-methylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJFOYSWDBEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

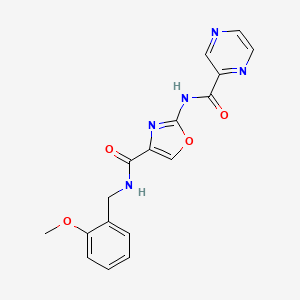

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

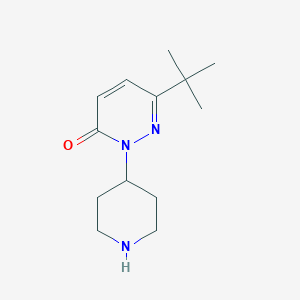

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

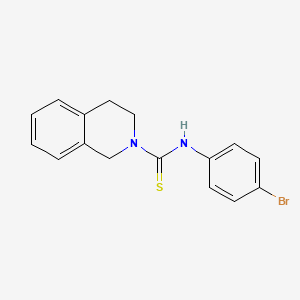

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)